molecular formula C12H11ClFN3O3S B2467364 3-chloro-4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1021206-59-6

3-chloro-4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2467364
CAS RN: 1021206-59-6
M. Wt: 331.75
InChI Key: HBXBEYWZAMTPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-fluoro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, also known as Compound A, is a novel small molecule that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer therapy, inflammation, and neurological disorders.

Scientific Research Applications

Synthesis and Biological Potential : Benzenesulfonamide derivatives have been synthesized and characterized for their potential biological activities. For example, a study on sulfonamide hybrid Schiff bases of anthranilic acid demonstrated enzyme inhibition potential against AChE and BChE enzymes, alongside antioxidant properties. These findings suggest that similar derivatives, like the one you're interested in, could have significant biological activities worth exploring in drug discovery and development processes (Kausar et al., 2019).

Antimicrobial and Anticancer Activity : Arylazopyrazole pyrimidone clubbed heterocyclic compounds, closely related to the benzenesulfonamide derivatives, showed notable antimicrobial activity. This indicates the potential of such compounds in addressing infectious diseases and highlights the broader applicability of benzenesulfonamide derivatives in antimicrobial research (Sarvaiya et al., 2019).

Chemoselective Oxidation : The utility of benzenesulfonamide derivatives extends to synthetic chemistry, where they serve as selective oxidants. A study on N-chloro-N-(phenylsulfonyl)benzenesulfonamide exemplifies their use in the mild and selective oxidation of alcohols and ethers to aldehydes and ketones, which is crucial in organic synthesis and pharmaceutical manufacturing (Palav et al., 2021).

Carbonic Anhydrase Inhibition : Another significant area of application for benzenesulfonamide derivatives is in the inhibition of carbonic anhydrases, enzymes involved in various physiological and pathological processes. Studies have shown that derivatives of benzenesulfonamide, including those with modifications like the fluoropyrazole moiety, are effective inhibitors of carbonic anhydrase isozymes, which can be beneficial in treating conditions like glaucoma, epilepsy, and certain cancers (Gul et al., 2016).

Synthetic Applications : The versatility of benzenesulfonamides extends to their role as intermediates in the synthesis of complex molecules. Their application in directed ortho metalation (DoM) techniques showcases the breadth of their use in creating heterocyclic compounds and other valuable synthetic intermediates, underscoring their importance in organic chemistry (Familoni, 2002).

properties

IUPAC Name

3-chloro-4-fluoro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3O3S/c13-10-8-9(3-4-11(10)14)21(19,20)16-6-7-17-12(18)2-1-5-15-17/h1-5,8,16H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXBEYWZAMTPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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